2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone
Description
2-((4-Methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a p-tolyl group at position 1, a methyl group at position 4, and a thioether-linked morpholinoethanone moiety at position 5. The morpholino group enhances solubility, while the thioether linkage may influence metabolic stability and binding interactions .
Properties
IUPAC Name |
2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-3-5-15(6-4-13)24-18-16(11-20-24)14(2)21-22-19(18)27-12-17(25)23-7-9-26-10-8-23/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQOMPWLRREJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and antileishmanial activities, suggesting that the targets could be microbial or parasitic proteins.
Mode of Action
This is supported by a molecular simulation study of a similar compound, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The compound’s pyrazolo[3,4-d]pyridazine core distinguishes it from related structures. For example, two compounds disclosed in a 2022 European patent application (Bulletin 2022/06) feature an imidazo[1,5-a]pyrrolo[2,3-e]pyrazine core instead (Table 1). This difference in core structure impacts:
- Electron distribution : Pyrazolo-pyridazines exhibit planar aromaticity, favoring π-π stacking in hydrophobic binding pockets.
Substituent Analysis
Key substituents influence physicochemical properties and bioactivity:
- Morpholinoethanone vs. pyrimidinyl/tetrahydro-pyran groups: The morpholino group in the target compound improves aqueous solubility (predicted logP = 2.5) compared to the more lipophilic tetrahydro-2H-pyran-4-yl group (predicted logP = 3.0) in Patent Compound 1.
Table 1: Structural and Predicted Physicochemical Comparison
| Compound | Core Structure | Substituent | logP (Predicted) | Solubility (mg/mL, Predicted) |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyridazine | Morpholinoethanone | 2.5 | 0.12 |
| Patent Compound 1 (EP 2022/06) | Imidazo-pyrrolo-pyrazine | Tetrahydro-2H-pyran-4-yl | 3.0 | 0.08 |
| Patent Compound 2 (EP 2022/06) | Imidazo-pyrrolo-pyrazine | Pyrimidin-2-yl | 2.0 | 0.20 |
Research Findings and Limitations
Preparation Methods
Table 1: Comparative Analysis of Thioether Formation Methods
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Thiourea hydrolysis | Thiourea/NaOH | Ethanol | 78 | 65 | 85 |
| Direct alkylation | NaSH, KI | THF | 0–5 | 72 | 92 |
| Phase-transfer | NaSH, Aliquat 336 | Toluene-H2O | 25 | 68 | 89 |
Morpholinoethanone Sidechain Synthesis
1-Morpholinoethanone is prepared by nucleophilic acyl substitution of chloroacetyl chloride with morpholine. Chloroacetyl chloride (1.1 equiv) is added dropwise to morpholine (2.0 equiv) in dichloromethane at 0°C, followed by stirring at room temperature for 2 hours. The crude product is purified via distillation under reduced pressure (89% yield, bp 120°C at 15 mmHg).
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H), 7.85–7.82 (d, 2H, p-tolyl), 7.45–7.42 (d, 2H, p-tolyl), 4.30 (s, 2H, SCH₂), 3.75–3.60 (m, 8H, morpholine), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 162.1 (pyridazine-C), 140.5 (p-tolyl-C), 66.8 (morpholine-C), 45.3 (SCH₂), 21.3 (Ar-CH₃), 18.9 (CH₃).
High-Performance Liquid Chromatography (HPLC):
Mass Spectrometry (MS):
Optimization of Reaction Conditions
Solvent Screening:
Replacing DMF with N-methyl-2-pyrrolidone (NMP) in the cyclocondensation step increases yield to 82% due to improved solubility of the pyrazol-3-amine.
Catalyst Effects: Adding catalytic tetrabutylammonium bromide (TBAB) in the alkylation step reduces reaction time from 8 to 4 hours by enhancing nucleophilicity of the thiolate ion.
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